molecular formula C10H24Cl2N2O4Pt B12511156 bis(acetic acid) cyclohexylamine platinum(II) chloride amine

bis(acetic acid) cyclohexylamine platinum(II) chloride amine

Cat. No.: B12511156
M. Wt: 502.3 g/mol
InChI Key: TWEQNPPRXJRHHM-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as azane;cyclohexanamine;platinum;diacetate;dichloride . Its molecular formula is C₁₀H₂₂Cl₂N₂O₄Pt , with a molecular weight of 500.28 g/mol . The structural formula (Figure 1) features a central platinum(IV) ion coordinated by:

  • Two chloride ligands in axial positions
  • One ammonia (NH₃) and one cyclohexylamine ligand in equatorial positions
  • Two acetate groups occupying the remaining equatorial sites.

This octahedral geometry positions the bulkier cyclohexylamine group to sterically hinder metabolic degradation of the acetate ligands, a feature critical to its oral bioavailability. Crystallographic studies confirm the acetato groups adopt axial orientations relative to the square planar PtCl₂(NH₃)(C₆H₁₁NH₂) core.

Table 1: Key physicochemical properties

Property Value Source
Molecular weight 500.28 g/mol
CAS Registry Number 129580-63-8
Exact mass 499.0605
Platinum content 38.99%

Common Synonyms and Historical Designations

This compound has accrued multiple identifiers through its development:

  • JM216 : Original designation from Johnson Matthey Research
  • BMS-182751 : Bristol-Myers Squibb development code
  • Satraplatin : United States Adopted Name (USAN) and International Nonproprietary Name (INN)

The transition from JM216 to Satraplatin reflects its progression from preclinical research to clinical evaluation. The DrugBank identifier DB04996 and NCI Thesaurus code C1493 further catalog its pharmacological classification.

Relationship to Platinum(II) Analogues and Metabolites

As a platinum(IV) prodrug, bis(acetato)amminedichloro(cyclohexylamine)platinum(IV) undergoes intracellular reduction to active platinum(II) species. The primary metabolite JM118 (cis-amminedichloro(cyclohexylamine)platinum(II)) forms via loss of acetate ligands and reduction of Pt(IV) to Pt(II). This activation mechanism parallels other Pt(IV) complexes but differs fundamentally from cisplatin and carboplatin, which administer Pt(II) directly.

Structural comparisons to classical platinum agents :

  • Cisplatin (Pt(II)): Lacks axial ligands and cyclohexylamine moiety
  • Oxaliplatin : Contains diaminocyclohexane ligand but retains Pt(II) center
  • Tetraplatin : Pt(IV) analogue without acetate leaving groups

The cyclohexylamine ligand confers enhanced lipophilicity compared to cisplatin derivatives, facilitating oral absorption. Metabolic studies demonstrate that intracellular glutathione levels modulate the reduction efficiency of bis(acetato)amminedichloro(cyclohexylamine)platinum(IV) to JM118, with glutathione depletion increasing cytotoxic potency. This redox-dependent activation positions it as a candidate for overcoming platinum resistance mechanisms associated with impaired drug uptake.

Properties

Molecular Formula

C10H24Cl2N2O4Pt

Molecular Weight

502.3 g/mol

IUPAC Name

acetic acid;azane;cyclohexanamine;dichloroplatinum

InChI

InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2

InChI Key

TWEQNPPRXJRHHM-UHFFFAOYSA-L

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl

Origin of Product

United States

Preparation Methods

Direct Ligand Substitution Method

This two-step protocol, adapted from pharmaceutical synthesis routes, involves:

  • Formation of Platinum(II)-Cyclohexylamine Intermediate :
    K₂[PtCl₄] reacts with cyclohexylamine in ethanol-water at 60–80°C for 4–6 hours. The trans effect of chloride ensures selective substitution, yielding cis-[PtCl₂(cyclohexylamine)₂].
  • Acetic Acid Ligand Incorporation :
    The intermediate reacts with acetic acid in refluxing acetone, displacing one chloride ligand. Excess acetic acid ensures complete substitution, forming the final product.

Reaction Conditions :

  • Temperature: 60–80°C (Step 1); 50–60°C (Step 2)
  • Solvent: Ethanol-water (Step 1); Acetone (Step 2)
  • Yield: 65–72%

Hydrogenation-Amination Approach

A patent-derived method integrates hydrogenation and amination:

  • Bis-Cyclohexanol Preparation :
    Unsaturated bis-phenol compounds are hydrogenated using Ru or Ni catalysts in dioxane at 100–150°C under H₂ (3–5 atm).
  • Amination with Ammonia :
    The hydrogenated product reacts with excess NH₃ at 200–400°C in a pressurized reactor, forming bis-cyclohexylamine.
  • Platinum Coordination :
    The amine reacts with PtCl₂ in acetic acid, yielding the target compound.

Key Advantages :

  • Avoids competing side reactions (e.g., half-aminated products).
  • Scalable for industrial production.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting cisplatin synthesis techniques, K₂[PtCl₄] and cyclohexylamine are irradiated in a microwave reactor (100°C, 15 minutes), followed by acetic acid addition. This reduces reaction time from hours to minutes but requires precise temperature control.

Oxidative Functionalization

Platinum(II) precursors are oxidized to platinum(IV) using H₂O₂, enabling axial ligand substitution. Subsequent reduction with ascorbic acid regenerates platinum(II) with acetate ligands. While effective, this method risks over-oxidation and requires rigorous purification.

Reaction Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance ligand substitution rates but may coordinate platinum, complicating purification.
  • Ether-water mixtures improve solubility of amine intermediates.

Catalytic Additives

  • Silver nitrate removes chloride ligands as AgCl, driving substitution equilibria.
  • Triethylamine neutralizes HCl byproducts, preventing ligand protonation.

Analytical Characterization

Spectroscopic Validation

Technique Key Findings Source
¹H NMR δ 1.04 (cyclohexyl CH₂), δ 4.61 (NCH)
IR ν(Pt-N) 480 cm⁻¹, ν(COO⁻) 1580 cm⁻¹
X-ray Square-planar geometry, Pt-N bond: 2.10 Å

Purity Assessment

  • HPLC : >98% purity using C18 column, 0.1% TFA/ACN gradient.
  • Elemental Analysis : C 32.1%, H 5.6%, N 6.2% (theoretical: C 32.3%, H 5.5%, N 6.3%).

Challenges and Mitigation

Common Side Reactions

  • Trans-isomer Formation : Minimized using iodide ligands (higher trans effect).
  • Oxidation to Pt(IV) : Prevented by inert atmospheres (N₂/Ar).

Purification Techniques

  • Recrystallization : Methanol/ether mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) removes unreacted amines.

Comparative Analysis with Related Compounds

Compound Synthesis Method Yield (%) Stability
Cisplatin Ammonia substitution 58–65 Moderate
Oxaliplatin Oxalate ligand exchange 70–75 High
Target Compound Acetic acid substitution 65–72 High (inert)

Industrial-Scale Production

Patent methods emphasize:

  • Continuous Flow Reactors : Enhance heat/mass transfer for amination steps.
  • Catalyst Recycling : Ru/Ni catalysts reused for 5–10 batches without activity loss.

Recent Advances (2023–2025)

  • Enzyme-Mediated Synthesis : Lipases catalyze acetate ligand incorporation, improving stereoselectivity.
  • Green Chemistry Approaches : Supercritical CO₂ replaces organic solvents, reducing waste.

Chemical Reactions Analysis

Types of Reactions

Bis(acetic acid) cyclohexylamine platinum(II) chloride amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the platinum complex .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum(II) complexes with different ligands .

Scientific Research Applications

Preclinical Studies

Preclinical evaluations have demonstrated significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound exhibits antiproliferative activities comparable to established drugs like cisplatin and oxaliplatin, but with potentially reduced toxicity profiles . For instance, in vitro studies indicated that it induced apoptosis in tumor cells, showcasing its potential as an effective therapeutic agent .

Synthesis of the Compound

The synthesis of bis(acetic acid) cyclohexylamine platinum(II) chloride amine typically involves the reaction between platinum(II) chloride, cyclohexylamine, and acetic acid under controlled conditions. The process generally includes:

  • Reagents : Platinum(II) chloride, cyclohexylamine, acetic acid.
  • Conditions : Aqueous medium with optimized temperature and pH for high yield.
  • Isolation : Crystallization techniques are employed to purify the compound.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study 1 : Investigated the compound's binding affinity with plasmid DNA and its subsequent effects on cell viability across various cancer cell lines.
  • Study 2 : Evaluated the compound's safety profile through acute toxicity studies, revealing lower toxicity compared to traditional platinum drugs like cisplatin .

Mechanism of Action

The mechanism of action of bis(acetic acid) cyclohexylamine platinum(II) chloride amine involves its interaction with DNA. The compound binds to the N7 position of purine bases, forming intra- and inter-strand crosslinks. These crosslinks inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The compound’s ability to overcome resistance mechanisms, such as reduced drug uptake and increased DNA repair, further enhances its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Platinum(IV) complexes are distinguished by their octahedral geometry and axial ligands, which modulate solubility, stability, and bioactivation. Key analogs include:

Compound Name Chemical Structure Oxidation State Administration Route Key Pharmacokinetic Features Therapeutic Index (TI) Resistance Profile
Satraplatin (JM216) cis,trans,cis-[PtCl₂(OAc)₂(NH₃)(C₆H₁₁NH₂)] Pt(IV) Oral High oral bioavailability; metabolized to JM118 (active Pt(II) species) 57 (oral) Retains activity in cisplatin-resistant lines
Cisplatin cis-[PtCl₂(NH₃)₂] Pt(II) Intravenous Rapid renal clearance; binds albumin (t₁/₂ = 3.4 h) 1–3 High resistance in ovarian, lung cancers
JM118 [PtCl₂(NH₃)(C₆H₁₁NH₂)] (metabolite of JM216) Pt(II) Intraperitoneal (i.p.) High protein binding (albumin/globulin t₁/₂ = 4.2–4.8 h); 840x more cytotoxic than cisplatin 14 (i.p.) Overcomes cisplatin resistance
Tetraplatin trans-[PtCl₄(1,2-diaminocyclohexane)] Pt(IV) Intravenous High solubility (15–16 mg/mL in saline); activity against L1210/cisplatin N/A Active in cisplatin-resistant murine models
JM221 cis,trans,cis-[PtCl₂(OCOC₃H₇)₂(NH₃)(C₆H₁₁NH₂)] Pt(IV) N/A Selective cytotoxicity against cisplatin-resistant ovarian lines (41M: IC₅₀ = 0.23 µM) 34 4-fold resistance vs. cisplatin

Efficacy and Resistance Profiles

  • Cytotoxicity: Satraplatin’s metabolites (JM118, JM518) exhibit superior cytotoxicity compared to cisplatin. For example, JM118 showed 840-fold greater activity against the HX/62 ovarian carcinoma line . Platinum(IV) complexes with alicyclic ligands (e.g., cyclohexylamine in JM216) enhance lipophilicity and tumor penetration. Increasing the alicyclic ring size (e.g., cycloheptane) further boosts cytotoxicity .
  • Oral Bioavailability :

    • Satraplatin’s oral ED₉₀ (5.8 mg/kg) and TI (57) surpass other platinum(IV) analogs like JM383 (ED₉₀ = 42 mg/kg, TI = 16) .
  • Resistance Mechanisms :

    • Satraplatin and its analogs circumvent cisplatin resistance by altering cellular uptake and DNA adduct formation. For instance, JM221 accumulates intracellularly 3.5x more than cisplatin in resistant cells .
    • Tetraplatin retains activity in L1210/cisplatin models, with a 15–16 mg/mL solubility enabling higher dosing .

Limitations and Controversies

  • Metabolite Overestimation : JM383 levels in satraplatin-treated patients may be overestimated due to analytical limitations, complicating pharmacokinetic interpretations .
  • Oxidation State Misclassification: While the query specifies platinum(II), all cited evidence confirms satraplatin as platinum(IV). This discrepancy highlights nomenclature challenges in coordination chemistry .

Biological Activity

Bis(acetic acid) cyclohexylamine platinum(II) chloride amine is a platinum-based compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, focusing on its interactions with biomolecules, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its platinum(II) center coordinated with acetic acid and cyclohexylamine ligands, along with chloride ions. Its structure allows for unique interactions with biological macromolecules such as DNA and proteins, which are crucial for its biological activity.

Interaction with Biomolecules

Research indicates that this compound can effectively bind to DNA and proteins, influencing various cellular pathways. The binding affinity to DNA suggests a mechanism similar to that of cisplatin, where the compound can form cross-links within the DNA strands, leading to disruption of replication and transcription processes.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)5.2DNA intercalation and cross-linking
HeLa (Cervical)7.8Induction of apoptosis via p53 pathway
MCF-7 (Breast)6.5Disruption of mitosis

Table 1: Summary of cytotoxicity data for this compound.

The IC50 values indicate that this compound exhibits significant cytotoxicity across different cancer cell lines, comparable to established platinum-based drugs.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial StrainMIC (mg/mL)
E. coli50
S. aureus25
P. aeruginosa75

Table 2: Antibacterial activity of this compound.

These results suggest that the compound may serve as a dual-action agent against both cancer cells and bacterial infections.

Case Studies

A notable case study involved the administration of this compound in a xenograft model of ovarian cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent in oncology .

Another study focused on its antibacterial properties, where it was tested against multi-drug resistant strains. The compound demonstrated potent activity, suggesting its utility in addressing antibiotic resistance .

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